molecular formula C13H20N2O3 B1383615 tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate CAS No. 1936610-26-2

tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate

Cat. No.: B1383615
CAS No.: 1936610-26-2
M. Wt: 252.31 g/mol
InChI Key: ZNMXTTROPYVHMY-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate typically involves the reaction of 2-(propan-2-yloxy)pyridine-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is unique due to the presence of the propan-2-yloxy group attached to the pyridine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Biological Activity

Overview

tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and a carbamate functional group. Its molecular formula is C13H20N2O3, with a molecular weight of approximately 252.31 g/mol. This compound has garnered interest in scientific research due to its potential applications in medicinal chemistry and drug development, particularly as an enzyme inhibitor or receptor modulator.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The precise pathways and molecular targets depend on the specific application and context of use. For instance, it has been noted to inhibit certain enzymes involved in metabolic pathways, which can have implications for treating diseases related to metabolic dysregulation.

Biological Activity

The compound's biological activity can be summarized in the following key areas:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which may be crucial in various biochemical pathways.
  • Receptor Modulation : The compound can modulate receptor activity, impacting signaling pathways that are vital for cellular function.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Viability : Experiments showed that the compound could improve cell viability in astrocyte cultures exposed to neurotoxic agents like amyloid-beta (Aβ) peptides. This suggests a protective effect against neurotoxicity .
  • Cytotoxicity : The compound was found to have low cytotoxicity at concentrations up to 100 μM, indicating its potential safety profile for further therapeutic applications .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that the compound may not significantly alter the progression of neurodegeneration in animal models compared to established treatments like galantamine. This highlights the need for further investigation into its bioavailability and efficacy in vivo .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (2-(piperidin-4-yl)propan-2-yl)carbamateC13H26N2O2Contains a piperidine ring; potential analgesic effects
Tert-butyl (2-iodopyridin-4-yl)carbamateC10H13IN2O2Iodine substitution increases reactivity; used in organic synthesis
Tert-butyl (4-pyridyl)carbamateC11H14N2O2Simpler structure; potential applications in anti-inflammatory drugs

The unique substitution pattern of this compound may confer distinct biological properties compared to these similar compounds, particularly regarding its enzyme inhibition and receptor modulation capabilities .

Neuroprotective Potential

One case study investigated the effects of this compound on astrocytes exposed to Aβ peptides. The results indicated that treatment with the compound led to improved cell viability and reduced markers of oxidative stress compared to untreated controls. This suggests a potential application for this compound in neurodegenerative disease models where Aβ toxicity is a concern .

Enzyme Interaction Studies

Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity at low micromolar concentrations, underscoring its potential as a lead compound for drug development targeting metabolic disorders .

Properties

IUPAC Name

tert-butyl N-(2-propan-2-yloxypyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-9(2)17-11-8-10(6-7-14-11)15-12(16)18-13(3,4)5/h6-9H,1-5H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMXTTROPYVHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.